1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
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Overview
Description
1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound with the molecular formula C20H26O3. This compound is characterized by its complex structure, which includes a benzene ring substituted with various functional groups, making it a subject of interest in organic chemistry and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of 2,5-dimethylphenol with 4-bromobutoxy-2-methoxybenzene under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the prop-1-enyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles like bromine or nitric acid to form substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
- 1-Butoxy-4-methoxybenzenepillar5arene
Uniqueness
1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-5-8-19-11-12-20(22(16-19)23-4)24-13-6-7-14-25-21-15-17(2)9-10-18(21)3/h5,8-12,15-16H,6-7,13-14H2,1-4H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJWXWAOFKHLFN-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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